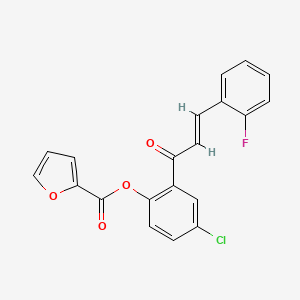

(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate” is structurally similar . Another related compound is “4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-furoate”, which is an aromatic compound.

Molecular Structure Analysis

The molecular structure of the related compound “(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate” can be found on PubChem . Another related compound, “Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate”, has been analyzed by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “2-Furancarboxylic acid, 3-fluorophenyl ester” are available on PubChem . It has a molecular weight of 206.17 g/mol and a topological polar surface area of 39.4 Ų .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate: has emerged as a promising antimycobacterial agent. It belongs to a class of compounds that can interfere with iron homeostasis in mycobacteria, including Mycobacterium tuberculosis (Mtb) . Iron acquisition is crucial for Mtb survival and virulence, making this compound a potential candidate for combating tuberculosis (TB).

Targeting Salicylate Synthase MbtI

The compound inhibits the salicylate synthase MbtI, a key enzyme involved in siderophore biosynthesis in Mtb. Siderophores are essential for iron uptake, and disrupting this process could hinder Mtb’s ability to thrive within the host . Researchers are exploring its efficacy as an anti-virulence agent.

Structural Determination

Detailed structural analysis of this compound has been performed using techniques such as 1H-NMR , 13C-NMR , HRMS , and single-crystal X-ray diffraction (SC-XRD) . These methods provide insights into its molecular arrangement, confirming its identity and aiding drug development efforts .

Iron Acquisition Inhibition

Given the importance of iron in Mtb pathogenesis, compounds like this one that disrupt iron acquisition pathways are valuable. Researchers investigate its mechanism of action and potential synergy with existing TB drugs .

Drug Optimization

Continued research aims to optimize the scaffold of furan-based compounds, including derivatives of this molecule. By fine-tuning the structure, scientists hope to enhance antimycobacterial activity while minimizing side effects .

Combination Therapy

Combining (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate with other TB drugs could lead to synergistic effects. Researchers explore combination therapy strategies to improve treatment outcomes and combat drug-resistant TB strains .

Wirkmechanismus

Target of Action

Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents that interfere with iron homeostasis .

Mode of Action

It’s worth noting that similar furan-based compounds have been found to inhibit the salicylate synthase mbti from mycobacterium tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .

Biochemical Pathways

The compound likely affects the iron acquisition pathways in Mycobacterium tuberculosis, given its similarity to other furan-based inhibitors of the salicylate synthase MbtI . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .

Result of Action

Similar furan-based compounds have shown promising activity in mycobacterial models .

Eigenschaften

IUPAC Name |

[4-chloro-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFO4/c21-14-8-10-18(26-20(24)19-6-3-11-25-19)15(12-14)17(23)9-7-13-4-1-2-5-16(13)22/h1-12H/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOVQFKOVIINLD-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2375840.png)

![6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2375848.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2375850.png)

![2-{[(3,4-Diethoxyphenyl)carbamoyl]amino}-2-oxoethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2375856.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375857.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)